REACTION_SMILES
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[C:14]([c:15]1[nH:16][cH:17][cH:18][n:19]1)([c:20]1[nH:21][cH:22][cH:23][n:24]1)=[O:25].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:11]([OH:12])=[O:13])[cH:7][c:8]1[O:9][CH3:10].[NH2:26][CH2:27][CH2:28][n:29]1[c:30]([CH3:35])[cH:31][cH:32][c:33]1[CH3:34].[O:36]1[CH2:37][CH2:38][O:39][CH2:40][CH2:41]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:11](=[O:13])[NH:26][CH2:27][CH2:28][n:29]2[c:30]([CH3:35])[cH:31][cH:32][c:33]2[CH3:34])[cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)n1CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)NCCn2c(C)ccc2C)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |